1-(Trifluoroacetyl)piperidine-4-carbaldehyde
Description
1-(Trifluoroacetyl)piperidine-4-carbaldehyde is a fluorinated piperidine derivative characterized by a trifluoroacetyl group (-COCF₃) at the nitrogen atom and a carbaldehyde (-CHO) substituent at the 4-position of the piperidine ring. The trifluoroacetyl group imparts strong electron-withdrawing properties, enhancing electrophilicity and metabolic stability compared to non-fluorinated analogs. The carbaldehyde group offers a reactive site for further functionalization, such as condensation or nucleophilic addition reactions.
Properties
CAS No. |
401948-16-1 |
|---|---|
Molecular Formula |
C8H10F3NO2 |
Molecular Weight |
209.17 g/mol |
IUPAC Name |
1-(2,2,2-trifluoroacetyl)piperidine-4-carbaldehyde |
InChI |
InChI=1S/C8H10F3NO2/c9-8(10,11)7(14)12-3-1-6(5-13)2-4-12/h5-6H,1-4H2 |
InChI Key |
SHLBENDDCRQOCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C=O)C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Trifluoroacetyl)piperidine-4-carbaldehyde can be synthesized through a multi-step process. One common method involves the reaction of piperidine with trifluoroacetic anhydride to form 1-(trifluoroacetyl)piperidine. This intermediate is then subjected to formylation to introduce the carbaldehyde group, resulting in the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalysts and controlled reaction environments to achieve efficient production .
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group undergoes nucleophilic additions with amines, hydrides, and organometallic reagents.
Oxidation and Reduction Reactions
The aldehyde group is redox-active, enabling transformations to carboxylic acids or alcohols.
Condensation Reactions
The aldehyde participates in condensations to form heterocycles or extended conjugated systems.
Cross-Coupling Reactions
The aldehyde group can act as a directing group or participate in metal-catalyzed couplings.
Protection/Deprotection Strategies
The trifluoroacetyl group serves as a protective moiety for amines, enabling orthogonal deprotection.
| Reaction Type | Reagents/Conditions | Outcome | Efficiency | Sources |
|---|---|---|---|---|
| Trifluoroacetyl Removal | NaOH/MeOH/H₂O, RT; or H₂N-NH₂/EtOH | Free piperidine-4-carbaldehyde | Quantitative deprotection under basic conditions. |
Key Mechanistic Insights:
-
Electronic Effects : The trifluoroacetyl group increases the electrophilicity of the aldehyde, accelerating nucleophilic additions but potentially complicating redox reactions.
-
Steric Influence : Bulky substituents on the piperidine ring can hinder access to the aldehyde, affecting reaction kinetics and regioselectivity.
Scientific Research Applications
1-(Trifluoroacetyl)piperidine-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential therapeutic properties, including anticonvulsant and antiproliferative activities.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-(trifluoroacetyl)piperidine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor functions, contributing to its biological effects .
Comparison with Similar Compounds
Key Structural and Functional Differences
Functional Group Analysis
- Trifluoroacetyl vs. Acetyl/Ethoxycarbonyl : The trifluoroacetyl group in the target compound significantly increases electrophilicity and metabolic resistance compared to acetyl () or ethoxycarbonyl () groups. This enhances stability in biological environments .
- Carbaldehyde vs. Carboxylic Acid/Pyrazine : The aldehyde group provides a reactive handle for forming Schiff bases or undergoing nucleophilic additions, unlike the carboxylic acid in or the pyrazine in .
Biological Activity
1-(Trifluoroacetyl)piperidine-4-carbaldehyde is a chemical compound characterized by its unique trifluoroacetyl and aldehyde functional groups attached to a piperidine ring. This structure imparts distinctive electronic and steric properties, making it a subject of interest in medicinal chemistry and pharmaceutical development. Its potential applications span various therapeutic areas, including pain management and neuroprotection.
- Molecular Formula : CHFN\O
- Molecular Weight : Approximately 209.168 g/mol
- Boiling Point : ~263°C
- Flash Point : 115°C
The trifluoromethyl group enhances the compound's reactivity, allowing it to participate in diverse synthetic pathways, which is critical for developing novel therapeutic agents.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, primarily through its interactions with various receptors and enzymes. Below are key findings regarding its pharmacological properties:
Antinociceptive Effects
Studies have shown that compounds similar to this compound can act as sigma-1 receptor antagonists, which are known to enhance opioid analgesia. For example, the administration of sigma-1 receptor antagonists in conjunction with opioid agonists has demonstrated a synergistic effect on pain relief, indicating potential therapeutic applications in pain management .
Enzyme Inhibition
This compound may also possess inhibitory activity against certain enzymes relevant in disease contexts. For instance, derivatives of piperidine compounds have been explored for their ability to inhibit soluble epoxide hydrolase (sEH), an enzyme linked to inflammatory processes and pain. The presence of the trifluoroacetyl group is believed to enhance the binding affinity of these compounds to target enzymes .
Study on Sigma Receptor Antagonism
In a study investigating the effects of sigma receptor antagonists on antinociception induced by loperamide (an opioid), it was found that co-administration with sigma receptor antagonists significantly increased pain relief compared to loperamide alone. This suggests that compounds like this compound could be beneficial in enhancing the efficacy of existing pain medications .
Inhibitory Potency Against Enzymes
Research has identified piperidine derivatives as potent inhibitors of soluble epoxide hydrolase (sEH). The introduction of trifluoroacetyl groups has been shown to improve the pharmacokinetic properties of these compounds, leading to better oral bioavailability and reduced clearance rates in vivo .
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic acid | 126501-70-0 | Contains carboxylic acid group; used in proteomics. |
| tert-Butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate | Not listed | Tert-butyl ester; enhances solubility and stability. |
| 4-(Piperidin-4-yl)morpholine 2,2,2-trifluoroacetate | Not listed | Morpholine ring; different cyclic structure. |
This table illustrates the structural diversity among related compounds and highlights their unique biological activities based on functional group variations.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(Trifluoroacetyl)piperidine-4-carbaldehyde, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via reductive amination followed by trifluoroacetylation. For example, piperidine-4-carbaldehyde derivatives are often synthesized by reacting 4-piperidone with a reducing agent (e.g., NaBH3CN) in methanol/acetic acid, followed by acylation with trifluoroacetic anhydride (TFAA) in chloroform . Intermediates should be characterized using , , and LC-MS to confirm the trifluoroacetyl group (δ ~117-119 ppm for ) and aldehyde moiety (δ ~9.8-10.0 ppm in ) .
Q. How do the electron-withdrawing properties of the trifluoroacetyl group influence the reactivity of the aldehyde moiety?
- Methodological Answer : The trifluoroacetyl group enhances electrophilicity at the aldehyde via inductive effects. Researchers should perform computational studies (e.g., DFT calculations) to map electron density distribution and corroborate with experimental reactivity assays, such as nucleophilic addition reactions with amines or Grignard reagents. Compare kinetics with non-fluorinated analogs to quantify activation effects .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : Key techniques include:
- : Aldehyde proton at δ ~9.8-10.0 ppm; piperidine ring protons at δ ~1.5-3.5 ppm.
- : Distinct triplet for CF3 at δ ~-70 to -75 ppm.
- IR: Stretching vibrations for C=O (trifluoroacetyl: ~1780 cm; aldehyde: ~1720 cm).
- High-resolution mass spectrometry (HRMS) to confirm molecular ion ([M+H] expected at m/z 210.0746 for CHFNO) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported spectral data for trifluoroacetylated piperidine derivatives?
- Methodological Answer : Discrepancies often arise from solvent effects or impurities. Use standardized conditions (e.g., DMSO-d or CDCl) and compare with databases like NIST Chemistry WebBook . For ambiguous peaks, employ 2D NMR (e.g., HSQC, HMBC) to assign signals definitively. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .
Q. What strategies mitigate decomposition of the aldehyde group during storage or reaction conditions?
- Methodological Answer : Stabilize the aldehyde by:
- Storing under inert atmosphere (N) at -20°C with desiccants.
- Using stabilizing solvents (e.g., anhydrous DMF or THF) for reactions.
- Incorporating protecting groups (e.g., acetal formation) during multi-step syntheses, followed by deprotection under mild acidic conditions .
Q. How does this compound serve as a precursor in PROTAC (Proteolysis-Targeting Chimera) development?
- Methodological Answer : The aldehyde group enables conjugation to amine-containing E3 ligase ligands via reductive amination, while the trifluoroacetyl group can be modified to link target protein binders. For example, it has been used to synthesize intermediates for cereblon-based PROTACs . Optimize reaction yields by screening catalysts (e.g., NaBH(OAc)) and pH conditions (pH 4-6) .
Q. What are the challenges in functionalizing the piperidine ring without compromising the trifluoroacetyl group?
- Methodological Answer : The trifluoroacetyl group is susceptible to hydrolysis under basic conditions. Use orthogonal protection strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
